molecular formula C21H25ClN2O2 B2746521 (9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride CAS No. 1159826-46-6

(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride

Cat. No.: B2746521
CAS No.: 1159826-46-6
M. Wt: 372.89
InChI Key: BEKZMOROYYNRMX-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: is a versatile chemical compound with a unique structure that finds applications in various scientific fields. This compound is known for its stability and reactivity, making it valuable in organic synthesis, drug development, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride typically involves the following steps:

    Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of fluorenylmethanol with a suitable isocyanate to form the fluorenylmethyl carbamate.

    Introduction of the Piperidin-3-ylmethyl Group: The piperidin-3-ylmethyl group is introduced through a nucleophilic substitution reaction, where the fluorenylmethyl carbamate reacts with a piperidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the piperidin-3-ylmethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamine derivatives.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors.

    Medicine: Investigated for its potential in drug development, especially in the design of novel therapeutic agents.

    Industry: Utilized in catalysis and material science for the development of new materials and catalysts.

Comparison with Similar Compounds

(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride: can be compared with other similar compounds such as:

    Fluorenylmethoxycarbonyl (FMOC) derivatives: These compounds are widely used in peptide synthesis and share structural similarities with the fluorenylmethyl group.

    Piperidine derivatives: Compounds containing the piperidine ring are common in medicinal chemistry and can be compared based on their pharmacological properties.

    Carbamate derivatives: These compounds are known for their use in pharmaceuticals and agrochemicals, and their reactivity can be compared to that of the carbamate group in the title compound.

The uniqueness of This compound lies in its combined structural features, which confer specific reactivity and stability, making it valuable for diverse applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20,22H,5-6,11-14H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZMOROYYNRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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